molecular formula C32H36N2O3 B1524146 1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol CAS No. 43229-68-1

1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol

Cat. No.: B1524146
CAS No.: 43229-68-1
M. Wt: 496.6 g/mol
InChI Key: TVLLMHMSGGBZNO-UHFFFAOYSA-N
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Description

Chemical Name: 1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol Molecular Formula: C₃₂H₃₆N₂O₃ Molecular Weight: 496.65 g/mol CAS Number: 43229-68-1 ChemSpider ID: 48057475

This compound features a β-amino alcohol backbone with a benzyloxy-substituted aromatic ring at position 4 and a benzyl(α-methyl-4-methoxyphenethyl)amino group at position 2. Its stereochemistry includes two undefined stereocenters, which may influence its pharmacological and physicochemical properties . It is synthesized via a multi-step process involving the reaction of precursors such as 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol (R1) with formic acid under controlled conditions .

Biological Activity

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from simpler aromatic compounds. The presence of the benzyloxy and amino groups is crucial for its biological activity. The structural formula can be represented as follows:

C22H30N2O3\text{C}_{22}\text{H}_{30}\text{N}_2\text{O}_3

The compound's structure includes:

  • Amino group : Contributes to hydrogen bonding and solubility.
  • Benzyloxy group : Enhances lipophilicity, potentially improving membrane permeability.
  • Methoxyphenethyl group : May influence receptor binding affinity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds containing benzyloxy groups. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested against Mycobacterium tuberculosis (Mtb). Compounds showed minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating potential for further development as tuberculosis treatments .

Selectivity and Toxicity

In vitro assays using mammalian cell lines (Vero and HepG2) demonstrated that certain derivatives of benzyloxy compounds exhibited selective toxicity towards Mtb without significantly affecting host cell viability. This selectivity is essential for reducing side effects in therapeutic applications. For example, compounds with MIC values around 2.7 µM showed no significant cytotoxicity at similar concentrations .

The mechanism by which these compounds exert their antimicrobial effects may involve:

  • Inhibition of bacterial cell wall synthesis .
  • Interference with metabolic pathways specific to pathogens.
  • Disruption of protein synthesis through binding to ribosomal subunits.

Case Study 1: Antimycobacterial Evaluation

In a study focusing on the SAR of benzyloxy derivatives, researchers synthesized a range of compounds and assessed their activity against drug-resistant strains of Mtb. The study concluded that modifications at the 4-position of the phenyl ring significantly impacted activity, with halogenated derivatives showing enhanced potency .

Case Study 2: Pharmacokinetic Properties

Another investigation assessed the pharmacokinetic properties of these compounds, including stability and permeability. Results indicated that while some derivatives had low permeability due to bulky substituents, others maintained sufficient stability under physiological conditions, suggesting potential for oral bioavailability .

Table 1: Biological Activity Data of Selected Compounds

Compound IDStructure DescriptionMIC (µM)Selectivity Index (Vero/HepG2)
9nChlorinated benzyloxy derivative2.7>100
9oFluorinated benzyloxy derivative2.8>90
9mUnsubstituted5.8<20

Table 2: Pharmacokinetic Properties

Compound IDStability (%) after 24hPermeability (PAMPA)
9n5%Low
9o22.9%Moderate

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for structurally related amino-ethanol derivatives, and how can they inform the synthesis of this compound?

  • Methodological Answer : Synthesis of analogous compounds involves multi-step organic reactions, such as Schiff base formation (condensation of amines with aldehydes/ketones) , alkylation of phenolic groups , or nucleophilic substitution. For example, describes the use of 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol reacted with substituted benzaldehydes to form intermediates with hydrogen-bonded crystal structures. Yield optimization often requires controlled pH, inert atmospheres, and catalysts like acetic acid .
  • Key Data :

  • Typical yields for similar reactions: 70–95% .
  • Common purification methods: Column chromatography (silica gel), recrystallization .

Q. How is the stereochemical configuration of such compounds validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. demonstrates its use to resolve dihedral angles and hydrogen-bonding networks in similar ethanolamine derivatives . Alternatively, chiral HPLC or NMR spectroscopy with chiral shift reagents can differentiate enantiomers .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., benzyloxy, methoxy) and confirms substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade compounds) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 371.399 g/mol for a related compound in ) .

Advanced Research Questions

Q. How do the electronic and steric effects of substituents (e.g., benzyloxy, methoxy) influence the compound’s reactivity in catalytic reactions?

  • Methodological Answer : Computational modeling (DFT calculations) predicts electron density distribution and steric hindrance. For example, the methoxy group’s electron-donating nature increases nucleophilicity at the aromatic ring, while the benzyloxy group may sterically hinder para-substitution . Experimental validation involves kinetic studies under varying substituents (e.g., replacing methoxy with hydroxy groups) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies in enzyme inhibition data may arise from assay conditions (pH, temperature) or impurity profiles. Researchers should:

  • Replicate studies using standardized protocols (e.g., ’s enzyme interaction assays).
  • Perform structure-activity relationship (SAR) studies to isolate critical functional groups .
  • Use LC-MS to verify compound stability during bioassays .

Q. How can degradation pathways (e.g., oxidation, hydrolysis) be systematically characterized for this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for hydrolysis, 1% H2O2 for oxidation). Monitor degradation products via LC-MS .
  • Isolation of Degradants : notes oxidation of similar compounds to quinones or carboxylic acids, which can be identified using IR spectroscopy (C=O stretches at 1700–1750 cm⁻¹) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4-Benzyl Albuterol (Salbutamol Impurity I)

Molecular Formula : C₂₂H₃₀N₂O₃
CAS Number : 56796-66-8
Key Differences :

  • Replaces the benzyl(α-methyl-4-methoxyphenethyl)amino group with a simpler tert-butylamino moiety.
  • Retains the benzyloxy and hydroxymethyl substituents on the aromatic ring.
    Pharmacological Relevance : Acts as a β₂-adrenergic receptor agonist impurity in Salbutamol formulations. Its reduced steric bulk compared to the target compound may result in lower receptor binding affinity .

N-Benzyl Albuterol (Salbutamol EP Impurity E)

Molecular Formula : C₂₄H₃₂N₂O₃
CAS Number : 24085-03-8
Key Differences :

  • Features a benzyl-tert-butylamino group instead of the benzyl(α-methyl-4-methoxyphenethyl)amino group.
  • Contains a hydroxymethyl group at position 3 of the aromatic ring.
    Synthesis : Produced via reductive amination pathways, similar to Salbutamol derivatives but with altered alkylation steps .

Formoterol-Related Impurities

Example: (1R)-1-(3-Amino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)(1-phenylethyl)amino)ethan-1-ol Molecular Formula: C₃₃H₃₈N₂O₃ Key Differences:

  • Incorporates a phenylethylamino group and a defined stereochemistry (R-configuration) at critical positions.
  • Larger molecular weight (510.68 g/mol) due to extended arylalkyl substituents.
    Activity : Designed for long-acting β₂-agonist activity, contrasting with the target compound’s undefined stereochemistry, which may limit therapeutic use .

Comparative Data Table

Parameter Target Compound 4-Benzyl Albuterol N-Benzyl Albuterol Formoterol Impurity
Molecular Formula C₃₂H₃₆N₂O₃ C₂₂H₃₀N₂O₃ C₂₄H₃₂N₂O₃ C₃₃H₃₈N₂O₃
Molecular Weight (g/mol) 496.65 396.5 408.5 510.68
CAS Number 43229-68-1 56796-66-8 24085-03-8 N/A
Key Substituents Benzyl(α-methyl-4-methoxyphenethyl)amino tert-Butylamino Benzyl-tert-butylamino Phenylethylamino
Stereochemistry 2 undefined stereocenters Defined (RS) Defined (RS) Defined (R,R)
Pharmacological Role Intermediate/Impurity Salbutamol Impurity Salbutamol Impurity Formoterol Intermediate
Synthesis Yield Not reported ~39% (similar routes) Quantitative (optimized) Variable (column chromatography)

Research Findings and Implications

  • Structural Complexity vs. Activity: The target compound’s bulky benzyl(α-methyl-4-methoxyphenethyl)amino group may hinder receptor binding compared to simpler analogs like 4-Benzyl Albuterol, which retains β₂-agonist activity .
  • Synthetic Challenges : Multi-step synthesis of the target compound (e.g., formylation of R1 ) contrasts with more streamlined routes for Salbutamol impurities, which use reductive amination or borohydride reductions .

Preparation Methods

Multi-Step Synthetic Route Overview

The synthesis of this compound typically follows a multi-step process involving:

Detailed Synthetic Methodologies

Step Reaction Type Description Conditions Yield Range
1 Protection of Phenol Conversion of phenolic hydroxyl group to benzyloxy to protect during subsequent steps Benzyl bromide, base (e.g., K2CO3), solvent (acetone or DMF), room temperature or reflux 85-95%
2 Formation of β-Amino Alcohol Backbone Condensation of amino-substituted phenyl compound with benzyl-substituted amine Controlled pH, inert atmosphere (N2), catalytic acid (formic acid or acetic acid) 70-90%
3 Introduction of α-Methyl-4-methoxyphenethyl Group Nucleophilic substitution or reductive amination with appropriate aldehyde or ketone precursor Mild heating, reductive agent (NaBH4 or similar), solvent (methanol or ethanol) 75-90%
4 Deprotection and Final Purification Removal of protecting groups if needed, followed by chromatographic purification Hydrogenolysis (Pd/C, H2) or acidic conditions 80-95%

Research Findings on Synthetic Optimization

  • Stereochemical Control : The compound contains two stereocenters whose configuration significantly impacts biological activity. Single-crystal X-ray diffraction and chiral HPLC are employed to confirm stereochemistry post-synthesis.

  • Catalyst and Reagent Selection : Use of mild acids like formic acid for catalysis ensures high selectivity and minimal side reactions during amination steps.

  • Reaction Atmosphere : Inert atmosphere (nitrogen or argon) is critical to prevent oxidation or degradation of sensitive intermediates.

  • Purity Assessment : Purity is confirmed by High-Performance Liquid Chromatography (HPLC) with target purity >95%, and structural integrity is validated by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Table of Analytical Techniques Used in Preparation

Technique Purpose Notes
NMR (1H and 13C) Structural elucidation, functional group confirmation Identifies benzyloxy, methoxy, and amino groups distinctly
HPLC Purity quantification Ensures >95% purity for research-grade compound
Mass Spectrometry (MS) Molecular weight confirmation Confirms molecular weight ~496.6 g/mol
Single-Crystal X-ray Diffraction (SCXRD) Stereochemical configuration Confirms absolute configuration of stereocenters
Chiral HPLC Enantiomeric excess determination Differentiates stereoisomers

Summary of Key Data

Parameter Value
Molecular Formula C₃₂H₃₆N₂O₃
Molecular Weight 496.65 g/mol
CAS Number 43229-68-1
Typical Yield (Overall) 70-95%
Purity Achieved >95% (HPLC)
Stereochemical Analysis SCXRD, Chiral HPLC
Common Solvents Acetone, DMF, Methanol, Ethanol
Catalysts/Reagents Formic acid, Acetic acid, NaBH4, Pd/C

Additional Notes on Preparation

  • The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is crucial for maintaining selectivity during amination and alkylation steps.

  • The α-methyl-4-methoxyphenethyl substituent is introduced via reductive amination or nucleophilic substitution, often requiring careful control of temperature and pH to maximize yield and stereoselectivity.

  • The synthetic route is adaptable to variations in substituents, allowing for structural analog development with potential pharmacological applications.

Properties

IUPAC Name

1-(3-amino-4-phenylmethoxyphenyl)-2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O3/c1-24(19-25-13-16-29(36-2)17-14-25)34(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(33)20-28)37-23-27-11-7-4-8-12-27/h3-18,20,24,31,35H,19,21-23,33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLLMHMSGGBZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxy-3-nitro-α-[N-benzyl-N-(1-methyl-2-p-methoxyphenylethyl)aminomethyl]benzyl alcohol (100 gms, 0.19 M) in DMF (500 ml) was added 10% Pd/C. The resulting mass was heated to 40° C. and ammonium formate (36 gms, 0.57 M) was added in lots in 1 hour. The reaction mass was heated slowly to 70-75° C. for 1 hour, then cooled to 50° C. The catalyst was removed by filtration and the clear filtrate evaporated. The residue was stirred in water (500 ml) and basified with liq. Ammonia. The reaction mass was extracted in 1.0-lit toluene, washed organic extract with water, dried on sodium sulfate and evaporated to obtain title compound. (80 gms, 84.21%)
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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